
2,5-Dimethyl-4-nitropyridine 1-oxide
Overview
Description
2,5-Dimethyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and the ring is substituted with two methyl groups at positions 2 and 5, and a nitro group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide typically involves the nitration of 2,5-dimethylpyridine N-oxide. One common method includes the following steps :
Mixing: 2,5-dimethylpyridine N-oxide is mixed with concentrated sulfuric acid to form a mixed solution.
Nitration: A sulfuric acid solution of potassium nitrate is added dropwise to the mixed solution at a temperature range of -10°C to 20°C.
Reaction: After the addition is complete, the reaction mixture is heated to a temperature range of 80°C to 120°C to complete the nitration process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method minimizes the accumulation of highly energetic and potentially explosive nitration products, ensuring safer and more efficient production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The nitro group is an excellent leaving group and can be displaced by halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Halogenating agents such as sulfuryl chloride or acetyl bromide can be used to replace the nitro group with halogens.
Major Products Formed
Reduction: 2,5-Dimethyl-4-aminopyridine 1-oxide.
Substitution: 2,5-Dimethyl-4-halopyridine 1-oxide (e.g., 2,5-Dimethyl-4-chloropyridine 1-oxide).
Scientific Research Applications
2,5-Dimethyl-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-nitropyridine 1-oxide involves its ability to participate in various chemical interactions due to the presence of the nitro and N-oxide groups. These groups can engage in hydrogen bonding, halogen bonding, and other non-covalent interactions, making the compound a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-4-nitropyridine 1-oxide
- 3,5-Dimethyl-4-nitropyridine 1-oxide
- 4-Nitro-2-picoline N-oxide
Uniqueness
2,5-Dimethyl-4-nitropyridine 1-oxide is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of methyl groups at positions 2 and 5, along with the nitro group at position 4, provides a distinct electronic environment that can be exploited in various chemical reactions .
Biological Activity
2,5-Dimethyl-4-nitropyridine 1-oxide (CAS Number: 21816-42-2) is a heterocyclic compound characterized by the presence of a nitro group and an N-oxide functional group. Its molecular formula is , and it has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and industrial processes.
The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution. The nitro group at position 4 significantly influences its biological activity by altering electron density distribution within the molecule, which enhances its reactivity towards biological targets.
Property | Value |
---|---|
Molecular Formula | C₇H₈N₂O₃ |
Molecular Weight | 168.15 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The mechanism of action involves interactions with various biomolecules, primarily through hydrogen bonding and π-π stacking due to the presence of the nitro and N-oxide groups. These interactions can lead to inhibition of enzymes, modulation of signaling pathways, and potential antimicrobial effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The presence of the nitro group is often correlated with increased antifungal activity as well .
2. Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of enzymes such as HIV-1 reverse transcriptase. This suggests its utility in antiviral therapies .
3. Anticancer Potential
Preliminary studies indicate that derivatives of this compound may interfere with cellular processes relevant to cancer development, although more research is needed to establish definitive anticancer properties .
Case Studies
A notable study explored the interaction of pyridine-N-oxides with metalloporphyrins in living organisms. It was found that these interactions could enhance the biochemical activity of N-oxides, leading to applications in agriculture for regulating plant growth rates .
Another investigation highlighted the structural properties of nitropyridine-N-oxides, emphasizing their role as effective π-hole donors in various chemical reactions. This property is particularly relevant for designing new organic materials with unique optical characteristics .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
Compound | Molecular Formula | Biological Activity |
---|---|---|
2,3-Dimethyl-4-nitropyridine 1-oxide | C₇H₈N₂O₃ | Antimicrobial |
3,5-Dimethyl-4-nitropyridine 1-oxide | C₇H₈N₂O₃ | Enzyme inhibition |
4-Nitro-2-picoline N-oxide | C₆H₆N₂O₃ | Antiviral |
This comparison illustrates that while all these compounds share a common nitro-pyridine structure, their specific substitution patterns lead to variations in biological activity.
Q & A
Q. Basic: What are the key considerations for optimizing the synthesis of 2,5-dimethyl-4-nitropyridine 1-oxide?
Methodological Answer:
Synthesis typically involves nitration and oxidation steps. To optimize yield:
- Use anhydrous DMF as a solvent to minimize side reactions (e.g., hydrolysis) and ensure controlled reaction kinetics .
- Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and a UV indicator.
- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted starting materials. Reference melting points (e.g., 136–138°C for analogous nitropyridine oxides) to assess purity .
- Employ NMR (¹H/¹³C) and FT-IR for structural validation: Look for characteristic nitro group stretches (~1520 cm⁻¹) and pyridine N-oxide signals (δ 8.5–9.0 ppm in ¹H NMR) .
Q. Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions) during characterization?
Methodological Answer:
Contradictions may arise from tautomerism, solvent effects, or impurities.
- Repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere) to exclude moisture/oxygen interference.
- Perform variable-temperature NMR to detect dynamic processes (e.g., tautomeric equilibria).
- Cross-validate with X-ray crystallography for definitive structural assignment. If unavailable, use DFT calculations (e.g., Gaussian software) to simulate spectra and compare with experimental data .
- For IR, confirm nitro group orientation via 2D-IR correlation spectroscopy to distinguish between resonance structures.
Q. Basic: What protocols ensure safe handling of this compound in the lab?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- Store in a cool, dark environment to prevent photodegradation.
- Follow waste disposal guidelines for nitroaromatics, as they may be toxic or mutagenic. Reference safety protocols for structurally similar compounds (e.g., 4-nitropyridine N-oxide) .
Q. Advanced: How to investigate the thermal and photolytic stability of this compound?
Methodological Answer:
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen/air to determine decomposition temperatures and exothermic events.
- For photolysis, expose samples to UV-Vis light (e.g., 365 nm) in a photoreactor and monitor degradation via HPLC with a C18 column (acetonitrile/water mobile phase).
- Identify degradation products using LC-MS/MS and propose pathways via high-resolution mass spectrometry (HRMS) and isotopic labeling .
Q. Basic: What analytical techniques are critical for assessing purity and structural integrity?
Methodological Answer:
- Elemental analysis (C, H, N) to confirm stoichiometry (deviation <0.4% acceptable).
- HPLC with a diode-array detector (DAD) at 254 nm for purity assessment (>98% by area).
- ¹H NMR in deuterated DMSO to detect trace solvents or impurities. Compare integrations to theoretical proton counts .
Q. Advanced: How to address discrepancies between HPLC purity and elemental analysis results?
Methodological Answer:
Discrepancies may stem from non-volatile impurities or hydrate formation.
- Perform Karl Fischer titration to quantify water content.
- Use mass spectrometry (e.g., ESI-MS) to detect non-UV-active contaminants.
- Recrystallize from anhydrous solvents and re-analyze. If inconsistencies persist, employ ion chromatography to identify ionic impurities .
Q. Advanced: What computational methods can elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and reaction pathways.
- Analyze frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic attack.
- Validate with isotope effects (e.g., deuterium labeling) in kinetic studies .
Q. Basic: How to design experiments for evaluating biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Use in vitro kinase assays (e.g., ADP-Glo™) to screen for inhibitory activity.
- Perform dose-response curves (IC₅₀ determination) with triplicate measurements.
- Reference structural analogs (e.g., nitrofuran derivatives) for activity benchmarks .
Q. Advanced: How to resolve conflicting data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Synthesize derivatives with systematic substituent variations (e.g., methyl vs. methoxy groups).
- Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features with activity.
- Validate hypotheses via X-ray co-crystallography with target enzymes .
Q. Advanced: What strategies mitigate byproduct formation during nitration/oxidation steps?
Methodological Answer:
- Optimize stoichiometry (e.g., nitric acid/substrate ratio) to minimize over-nitration.
- Introduce protecting groups (e.g., acetyl) on methyl substituents to direct regioselectivity.
- Use flow chemistry for precise temperature/residence time control, reducing side reactions .
Properties
IUPAC Name |
2,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGSFHVUBRWBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176230 | |
Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21816-42-2 | |
Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21816-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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